4-Fluoro-2,3-dimethylbenzoic acid
Overview
Description
“4-Fluoro-2,3-dimethylbenzoic acid” is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It is used in various scientific research applications due to its unique properties.
Synthesis Analysis
In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . This process involved the intermediacy of benzimidazole linked ortho-chloro amines .
Molecular Structure Analysis
The InChI code for “4-Fluoro-2,3-dimethylbenzoic acid” is 1S/C9H9FO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis
4-Fluoro-2,3-dimethylbenzoic acid: is a valuable building block in organic synthesis. Its fluorinated aromatic structure makes it a precursor for synthesizing complex molecules. For example, it can be used to create novel fluorinated analogs of pharmaceuticals, potentially leading to drugs with improved pharmacokinetic properties .
Material Science
In material science, this compound can contribute to the development of new polymeric materials. By incorporating 4-Fluoro-2,3-dimethylbenzoic acid into polymers, researchers can enhance the materials’ thermal stability and chemical resistance, which is crucial for high-performance applications .
Analytical Chemistry
The compound’s unique structure allows it to serve as a standard in chromatographic analysis. It can help in calibrating equipment and validating analytical methods, ensuring accurate measurement of other fluorinated compounds in complex mixtures .
Chemical Synthesis
4-Fluoro-2,3-dimethylbenzoic acid: can act as an intermediate in the synthesis of agrochemicals or dyes. Its reactivity with various organic and inorganic compounds enables the creation of a wide range of derivatives with specific desired properties .
Pharmacology
Researchers can explore the use of 4-Fluoro-2,3-dimethylbenzoic acid in drug discovery. Its structure can be modified to produce analogs that interact with biological targets, potentially leading to the development of new therapeutic agents .
Environmental Science
This compound can be used in environmental science to study the behavior of fluorinated pollutants. Its stability and detectability make it an ideal candidate for tracing the environmental fate of similar compounds .
Biochemistry
In biochemistry, 4-Fluoro-2,3-dimethylbenzoic acid can be utilized to investigate enzyme-catalyzed reactions involving carboxylic acids. It can provide insights into the mechanisms of enzyme specificity and catalysis .
Nanotechnology
Finally, 4-Fluoro-2,3-dimethylbenzoic acid can be applied in nanotechnology to modify the surface properties of nanoparticles. This modification can improve the solubility, stability, and bioavailability of nanoparticles for medical applications .
Safety and Hazards
properties
IUPAC Name |
4-fluoro-2,3-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEJJRPDYZFRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2,3-dimethylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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